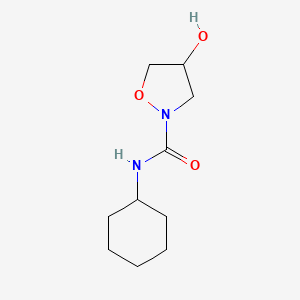
N-cyclohexyl-4-hydroxy-1,2-oxazolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-4-hydroxy-1,2-oxazolidine-2-carboxamide is a chemical compound with the molecular formula C10H18N2O3 It is known for its unique structure, which includes a cyclohexyl group, a hydroxy group, and an oxazolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-hydroxy-1,2-oxazolidine-2-carboxamide typically involves the reaction of cyclohexylamine with glycidol, followed by cyclization with carbon dioxide. The reaction conditions often require a catalyst, such as a metal complex, to facilitate the formation of the oxazolidine ring. The process can be summarized as follows:
- Cyclohexylamine reacts with glycidol to form an intermediate.
- The intermediate undergoes cyclization in the presence of carbon dioxide and a catalyst to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as crystallization and chromatography, to obtain high-purity this compound.
化学反応の分析
Types of Reactions
N-cyclohexyl-4-hydroxy-1,2-oxazolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The oxazolidine ring can be reduced to form an amine.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of N-cyclohexyl-4-oxo-1,2-oxazolidine-2-carboxamide.
Reduction: Formation of N-cyclohexyl-4-amino-1,2-oxazolidine-2-carboxamide.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学的研究の応用
N-cyclohexyl-4-hydroxy-1,2-oxazolidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of N-cyclohexyl-4-hydroxy-1,2-oxazolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the oxazolidine ring can interact with enzymes and receptors. These interactions can modulate the activity of various biological pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Oxazolidinones: A class of compounds with similar structures but different functional groups.
Cyclohexylamines: Compounds with a cyclohexyl group attached to an amine.
Hydroxycarboxamides: Compounds with a hydroxy group and a carboxamide group.
Uniqueness
N-cyclohexyl-4-hydroxy-1,2-oxazolidine-2-carboxamide is unique due to its combination of a cyclohexyl group, a hydroxy group, and an oxazolidine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
IUPAC Name |
N-cyclohexyl-4-hydroxy-1,2-oxazolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c13-9-6-12(15-7-9)10(14)11-8-4-2-1-3-5-8/h8-9,13H,1-7H2,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMPSUCTPIGSBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CC(CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














